molecular formula C18H14BrNO5 B11577967 2-[(2-Methoxyphenyl)amino]-2-oxoethyl 5-bromo-1-benzofuran-2-carboxylate

2-[(2-Methoxyphenyl)amino]-2-oxoethyl 5-bromo-1-benzofuran-2-carboxylate

Cat. No.: B11577967
M. Wt: 404.2 g/mol
InChI Key: KHYIUCBPNJOPPD-UHFFFAOYSA-N
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Description

[(2-METHOXYPHENYL)CARBAMOYL]METHYL 5-BROMO-1-BENZOFURAN-2-CARBOXYLATE is a complex organic compound that belongs to the class of benzofuran derivatives. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-METHOXYPHENYL)CARBAMOYL]METHYL 5-BROMO-1-BENZOFURAN-2-CARBOXYLATE typically involves multiple steps:

    Formation of 5-Bromo-1-benzofuran-2-carboxylic acid: This can be achieved through the bromination of 1-benzofuran-2-carboxylic acid using bromine in the presence of a catalyst such as iron(III) bromide.

    Esterification: The carboxylic acid group is then esterified with [(2-METHOXYPHENYL)CARBAMOYL]METHYL alcohol in the presence of a dehydrating agent like thionyl chloride or dicyclohexylcarbodiimide (DCC).

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of [(2-METHOXYPHENYL)CARBAMOYL]METHYL 5-BROMO-1-BENZOFURAN-2-CARBOXYLATE may involve:

    Large-scale bromination: Utilizing continuous flow reactors to ensure efficient and controlled bromination.

    Automated esterification: Employing automated systems to handle large volumes and ensure consistent product quality.

    Advanced purification techniques: Using high-performance liquid chromatography (HPLC) for large-scale purification.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the bromine atom, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

[(2-METHOXYPHENYL)CARBAMOYL]METHYL 5-BROMO-1-BENZOFURAN-2-CARBOXYLATE has several applications in scientific research:

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for anti-inflammatory and anticancer agents.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Studied for its interactions with various biological targets, including enzymes and receptors.

    Industrial Applications: Potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(2-METHOXYPHENYL)CARBAMOYL]METHYL 5-BROMO-1-BENZOFURAN-2-CARBOXYLATE involves:

    Molecular Targets: Binding to specific enzymes or receptors, altering their activity.

    Pathways Involved: Modulation of signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • [(2-METHOXYPHENYL)CARBAMOYL]METHYL 5-CHLORO-1-BENZOFURAN-2-CARBOXYLATE
  • [(2-METHOXYPHENYL)CARBAMOYL]METHYL 5-FLUORO-1-BENZOFURAN-2-CARBOXYLATE

Uniqueness

  • Bromine Substitution : The presence of a bromine atom in [(2-METHOXYPHENYL)CARBAMOYL]METHYL 5-BROMO-1-BENZOFURAN-2-CARBOXYLATE imparts unique reactivity and biological activity compared to its chloro and fluoro analogs.
  • Biological Activity : Exhibits distinct biological activities, making it a valuable compound for drug discovery and development.

Properties

Molecular Formula

C18H14BrNO5

Molecular Weight

404.2 g/mol

IUPAC Name

[2-(2-methoxyanilino)-2-oxoethyl] 5-bromo-1-benzofuran-2-carboxylate

InChI

InChI=1S/C18H14BrNO5/c1-23-15-5-3-2-4-13(15)20-17(21)10-24-18(22)16-9-11-8-12(19)6-7-14(11)25-16/h2-9H,10H2,1H3,(H,20,21)

InChI Key

KHYIUCBPNJOPPD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)COC(=O)C2=CC3=C(O2)C=CC(=C3)Br

Origin of Product

United States

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